Pichromene

Description

Properties

IUPAC Name |

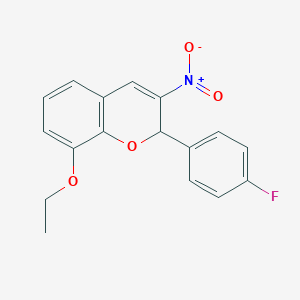

8-ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FNO4/c1-2-22-15-5-3-4-12-10-14(19(20)21)16(23-17(12)15)11-6-8-13(18)9-7-11/h3-10,16H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFZXDHIUPNWOMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(C(=C2)[N+](=O)[O-])C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Pichromene: A Novel Anti-Cancer Agent - A Technical Overview of its Mechanism of Action

For Immediate Release

[City, State] – Groundbreaking research into a novel anti-cancer compound, Pichromene, has revealed a multi-faceted mechanism of action targeting key cellular processes involved in tumor growth and survival. This technical guide provides an in-depth analysis of the preclinical data, experimental methodologies, and the core signaling pathways affected by this compound, offering valuable insights for researchers, scientists, and professionals in drug development.

Abstract

This compound has emerged as a promising therapeutic candidate, demonstrating significant anti-proliferative and pro-apoptotic effects in a range of cancer cell lines. Its primary mechanism of action involves the induction of oxidative stress through the generation of reactive oxygen species (ROS), which in turn modulates critical signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways. Furthermore, this compound has been shown to induce cell cycle arrest and inhibit tumor angiogenesis, highlighting its potential as a comprehensive anti-cancer agent. This document synthesizes the current understanding of this compound's molecular interactions and cellular effects.

Introduction

The search for novel anti-cancer agents with improved efficacy and reduced toxicity remains a cornerstone of oncological research. Natural products and their synthetic analogs have historically been a rich source of therapeutic compounds. This compound, a novel synthetic compound, has been the subject of intensive preclinical investigation to elucidate its anti-tumor properties and mechanism of action. This guide details the key findings from these studies.

Core Mechanism of Action: Induction of Reactive Oxygen Species (ROS)

A central feature of this compound's anti-cancer activity is its ability to induce the production of Reactive Oxygen Species (ROS) within cancer cells.[1] This selective generation of ROS creates a state of oxidative stress that cancer cells, often with their compromised antioxidant defenses, are unable to mitigate. The elevated ROS levels trigger a cascade of downstream events culminating in cell death.

Experimental Protocol: Measurement of Intracellular ROS

-

Cell Culture: Cancer cell lines (e.g., human thyroid cancer cells) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are treated with varying concentrations of this compound or a vehicle control for specified time periods.

-

Staining: Cells are incubated with 2',7'-dichlorofluorescin diacetate (DCFH-DA), a fluorescent probe that measures intracellular ROS.

-

Analysis: The fluorescence intensity is quantified using flow cytometry or a fluorescence microscope, providing a measure of ROS levels.

Modulation of Key Signaling Pathways

The this compound-induced ROS surge directly impacts several critical signaling pathways that govern cell survival, proliferation, and apoptosis.

3.1. Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth and survival, and its aberrant activation is common in many cancers. This compound has been shown to suppress this pathway.[2][3]

-

Mechanism: this compound-induced ROS leads to the inactivation of Akt, a key kinase in the pathway. This, in turn, downregulates the mammalian target of rapamycin (mTOR), a central controller of protein synthesis and cell growth.[1]

3.2. Activation of the MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in transmitting signals from the cell surface to the DNA in the nucleus. This compound has been observed to modulate this pathway to promote apoptosis.

-

Mechanism: this compound treatment leads to the phosphorylation and activation of pro-apoptotic members of the MAPK family, such as JNK and p38, while potentially decreasing the expression of survival-related kinases like ERK.[1]

Signaling Pathway Diagram

Caption: this compound induces ROS, which inhibits the PI3K/Akt/mTOR survival pathway and activates the pro-apoptotic MAPK pathway.

Induction of Cell Cycle Arrest and Apoptosis

This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest and promoting programmed cell death (apoptosis).

4.1. Cell Cycle Arrest

-

Mechanism: this compound has been observed to cause an accumulation of cells in the G2/M phase of the cell cycle.[3] This is associated with a reduction in the levels of key cell cycle regulatory proteins such as cyclin D1.[3]

4.2. Apoptosis

-

Mechanism: The induction of apoptosis by this compound is a multi-faceted process. It involves the activation of caspases, key executioner proteins in the apoptotic cascade. This compound treatment leads to the cleavage of PARP, a hallmark of apoptosis.[1] Furthermore, it modulates the expression of Bcl-2 family proteins, leading to a decrease in anti-apoptotic proteins and an increase in pro-apoptotic proteins.[3]

Experimental Workflow: Cell Cycle and Apoptosis Analysis

Caption: Workflow for assessing the effects of this compound on the cell cycle and apoptosis in cancer cells.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies on this compound.

Table 1: In Vitro Anti-Proliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) |

| KMH-2 | Thyroid | 2.5 |

| B-CPAP | Thyroid | 3.0 |

| 8505C | Thyroid | 4.2 |

| TPC-1 | Thyroid | 5.0 |

IC50 values represent the concentration of this compound required to inhibit cell growth by 50%. Data derived from cell viability assays.

Table 2: Effect of this compound on Cell Cycle Distribution in KMH-2 Cells

| Treatment | % G1 Phase | % S Phase | % G2/M Phase |

| Control | 55.2 | 25.1 | 19.7 |

| This compound (2.5 µM) | 40.1 | 22.3 | 37.6 |

Data obtained from flow cytometry analysis after 24 hours of treatment.

Table 3: Induction of Apoptosis by this compound in KMH-2 Cells

| Treatment | % Apoptotic Cells (Early + Late) |

| Control | 5.3 |

| This compound (2.5 µM) | 35.8 |

Data obtained from Annexin V-FITC/PI staining and flow cytometry analysis after 48 hours of treatment.

Inhibition of Angiogenesis

In addition to its direct effects on cancer cells, this compound has demonstrated anti-angiogenic properties, which are crucial for limiting tumor growth and metastasis.

-

Mechanism: While the precise mechanisms are still under investigation, it is hypothesized that this compound's inhibition of the PI3K/Akt pathway contributes to its anti-angiogenic effects by downregulating the expression of pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF).

Conclusion and Future Directions

This compound represents a promising novel anti-cancer agent with a well-defined, multi-pronged mechanism of action. Its ability to induce ROS, modulate key signaling pathways, and inhibit critical cellular processes like proliferation, survival, and angiogenesis underscores its therapeutic potential. Further in vivo studies in animal models are warranted to evaluate its efficacy and safety profile in a more complex biological system. The development of this compound and its analogs could offer new therapeutic avenues for a variety of malignancies.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on preclinical research. This compound is an investigational compound and is not approved for clinical use.

References

- 1. Piperlongumine, a Potent Anticancer Phytotherapeutic, Induces Cell Cycle Arrest and Apoptosis In Vitro and In Vivo through the ROS/Akt Pathway in Human Thyroid Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The promising potential of piperlongumine as an emerging therapeutics for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Antitumor Activity of Piplartine: A Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Basic Chemical Structure and Properties of Pichromene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pichromene, scientifically known as 8-ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene and designated as S14161, is a synthetic small molecule belonging to the chromene class of heterocyclic compounds. It has emerged as a compound of significant interest in oncological research due to its potent inhibitory activity against the phosphatidylinositol 3-kinase (PI3K) signaling pathway. This guide provides a comprehensive overview of the basic chemical structure, physicochemical properties, synthesis, and biological activity of this compound, with a focus on its mechanism of action as a PI3K inhibitor.

Chemical Structure and Physicochemical Properties

This compound possesses a core 2H-chromene heterocyclic ring system. The structure is characterized by an ethoxy group at the 8th position, a 4-fluorophenyl substituent at the 2nd position, and a nitro group at the 3rd position of the chromene ring.

Chemical Structure:

Systematic Name: 8-ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene

While specific experimentally determined physicochemical data for this compound is not widely published, data for the closely related compound, 8-ethoxy-3-(4-nitrophenyl)-2H-chromen-2-one, provides valuable insights into the expected properties of the chromene core.[1]

| Property | Value (for 8-ethoxy-3-(4-nitrophenyl)-2H-chromen-2-one) | Reference |

| Molecular Formula | C₁₇H₁₃NO₅ | [1] |

| Molecular Weight | 311.28 g/mol | [1] |

| Melting Point | 475-477 K | [1] |

| Crystal System | Orthorhombic | [1] |

| Space Group | P2₁2₁2₁ | [1] |

| ¹H NMR (400 MHz, DMSO-d₆), δ (ppm) | 8.47 (s, 1H), 8.34 (dd, J=2.08, 6.94 Hz, 2H), 8.05 (dd, J=2.0, 6.96 Hz, 2H), 7.34–7.36 (m, 3H), 4.22 (q, J=6.92 Hz, 2H), 1.43 (t, J=6.96 Hz, 3H) | [1] |

| ¹³C NMR (100 MHz, DMSO-d₆), δ (ppm) | 160.2, 148.1, 147.9, 144.5, 131.5, 125.2, 124.9, 120.1, 118.9, 115.3, 64.5, 14.7 | [1] |

| Mass Spectrum (FAB) | m/z = 311.4 [M]⁺ | [1] |

Synthesis of this compound

This compound can be synthesized via a tandem oxa-Michael-Henry reaction. Two effective protocols have been reported, utilizing different organocatalysts.

L-Pipecolic Acid Catalyzed Synthesis

This method involves the condensation of 3-ethoxysalicylaldehyde and 1-fluoro-4-(2-nitrovinyl)benzene.

Experimental Protocol:

-

A mixture of 3-ethoxysalicylaldehyde (1.0 eq) and 1-fluoro-4-(2-nitrovinyl)benzene (1.0 eq) is dissolved in dry toluene.

-

L-pipecolic acid (0.2 eq) is added to the mixture.

-

The reaction mixture is stirred at 80°C under an inert atmosphere for 24 hours.

-

Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield this compound.

L-Proline and Triethylamine Catalyzed Synthesis

An alternative synthesis utilizes L-proline and triethylamine as catalysts.

Experimental Protocol:

-

To a solution of 3-ethoxysalicylaldehyde (1.0 eq) and 1-fluoro-4-(2-nitrovinyl)benzene (1.0 eq) in an appropriate solvent, add L-proline (catalytic amount) and triethylamine (catalytic amount).

-

The reaction is stirred at room temperature or with gentle heating until completion, monitored by thin-layer chromatography.

-

Work-up and purification are performed as described in the L-pipecolic acid protocol.

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of the phosphatidylinositol 3-kinase (PI3K) enzyme.[2] The PI3K/Akt signaling pathway is a critical intracellular cascade that regulates cell proliferation, growth, survival, and metabolism. Its dysregulation is a hallmark of many cancers.

By inhibiting PI3K, this compound prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This, in turn, blocks the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt. The inhibition of Akt phosphorylation leads to a cascade of downstream effects, including the induction of apoptosis and the suppression of cell proliferation.

Anticancer Activity

| Cell Line | Compound Class | Reported IC₅₀ (µg/mL) | Reference |

| MDA-MB-231 | 2-amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles | < 30 | [3] |

| MCF-7 | 2-amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles | < 30 | [3] |

| T47D | 2-amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles | < 30 | [3] |

Experimental Protocols for Biological Assays

PI3K Inhibition Assay

The inhibitory activity of this compound against PI3K can be determined using a variety of commercially available kinase assay kits, such as the ADP-Glo™ Kinase Assay.

General Protocol:

-

Prepare a reaction buffer containing the PI3K enzyme and its lipid substrate, phosphatidylinositol-4,5-bisphosphate (PIP2).

-

Add varying concentrations of this compound or a vehicle control to the reaction mixture.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at a specified temperature for a set period.

-

Terminate the reaction and measure the amount of ADP produced, which is proportional to the kinase activity.

-

The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

The cytotoxic effect of this compound on cancer cells can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

General Protocol:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated cells), and the IC₅₀ value is determined.[3]

Conclusion

This compound (8-ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene) is a promising PI3K inhibitor with demonstrated anticancer potential. Its straightforward synthesis and well-defined mechanism of action make it a valuable tool for cancer research and a potential lead compound for the development of novel therapeutics targeting the PI3K/Akt signaling pathway. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to explore its efficacy in preclinical and clinical settings.

References

Pichromene: A Technical Guide to its Discovery, Origin, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of Pichromene, a novel small molecule inhibitor of phosphoinositide 3-kinase (PI3K). This compound, chemically identified as 8-ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene and also known as S14161, was discovered through high-throughput screening as a potent anti-cancer agent. This guide details the origin, synthesis, and mechanism of action of this compound, presenting key experimental data and protocols for its evaluation.

Discovery and Origin

This compound (S14161) was identified as a promising anti-cancer compound through a high-throughput virtual screening of approximately 800,000 small molecules targeting the PI3Kγ isoform.[1] This initial screening led to the identification of several potential PI3K inhibitors. Subsequent structural optimization and biological evaluation by researchers at Shandong University in China led to the development of S14161 and its analogs.[2]

The foundational research demonstrated that this compound exhibits significant preclinical efficacy against multiple myeloma and leukemia cell lines.[1][2] Further studies have explored its potential in inhibiting platelet activation and thrombus formation, highlighting its broader therapeutic potential.[2]

Chemical Synthesis

The synthesis of this compound (8-ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene) and its analogs is primarily achieved through an oxa-Michael-Henry cascade reaction. This method involves the reaction of a substituted salicylaldehyde with a β-nitrostyrene derivative.

Synthesis of this compound (S14161)

Experimental Protocol:

A mixture of 3-ethoxysalicylaldehyde and (E)-1-(4-fluorophenyl)-2-nitroethene is dissolved in a suitable solvent such as toluene or chloroform. The reaction is catalyzed by an organocatalyst, for instance, L-proline and triethylamine, or L-pipecolinic acid. The reaction mixture is stirred at an elevated temperature (e.g., 80°C) for a specified period (e.g., 24 hours) under an inert atmosphere. Following the reaction, the mixture is quenched and extracted with an organic solvent like ethyl acetate. The crude product is then purified using column chromatography to yield the pure this compound.

Mechanism of Action

This compound functions as a pan-inhibitor of Class I PI3K isoforms.[2] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers.

By inhibiting PI3K, this compound prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, blocks the activation of the downstream serine/threonine kinase AKT. The inhibition of AKT phosphorylation leads to a cascade of anti-cancer effects:

-

Inhibition of Cyclin D1, D2, and D3 Expression: this compound has been shown to suppress the transactivation of D-type cyclins.[1] Cyclins are key regulators of the cell cycle, and their inhibition leads to cell cycle arrest.

-

G0/G1 Cell Cycle Arrest: By downregulating cyclins, this compound causes cancer cells to arrest in the G0/G1 phase of the cell cycle, thereby preventing their proliferation.

-

Induction of Apoptosis: Inhibition of the pro-survival PI3K/AKT pathway ultimately leads to the induction of programmed cell death (apoptosis) in cancer cells.

Signaling Pathway Diagram

Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound.

Quantitative Data

The anti-proliferative activity of this compound (S14161) and its more potent analog, 6-bromo-8-ethoxy-3-nitro-2H-chromene (BENC-511), has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| This compound (S14161) | Multiple Myeloma Cell Lines | Multiple Myeloma | Potent (specific values not consistently reported) |

| Leukemia Cell Lines | Leukemia | Potent (specific values not consistently reported) | |

| BENC-511 | A549 | Lung Cancer | Data not available |

| KG-1 | Leukemia | More potent than S14161 | |

| A2780 | Ovarian Cancer | Nanomolar range | |

| K562 | Chronic Myelogenous Leukemia | Data not available |

Key Experimental Protocols

PI3K Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against PI3K isoforms.

Protocol:

-

Reagents: Recombinant human PI3K isoforms, PIP2 substrate, ATP, kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure: a. Prepare serial dilutions of this compound. b. In a 96-well or 384-well plate, add the PI3K enzyme, this compound dilution, and kinase assay buffer. c. Initiate the kinase reaction by adding a mixture of PIP2 and ATP. d. Incubate the plate at room temperature for a specified time (e.g., 1 hour). e. Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

-

Data Analysis: Calculate the percent inhibition of PI3K activity at each this compound concentration and determine the IC50 value.

Western Blot for AKT Phosphorylation

Objective: To assess the effect of this compound on the phosphorylation of AKT in cancer cells.

Protocol:

-

Cell Culture and Treatment: Culture cancer cells to approximately 80% confluency. Treat the cells with varying concentrations of this compound for a specified duration.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: a. Block the membrane with 5% BSA or non-fat milk in TBST. b. Incubate the membrane with primary antibodies against phospho-AKT (Ser473 or Thr308) and total AKT overnight at 4°C. c. Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities to determine the ratio of phosphorylated AKT to total AKT.

Cell Cycle Analysis

Objective: To determine the effect of this compound on the cell cycle distribution of cancer cells.

Protocol:

-

Cell Treatment: Treat cancer cells with different concentrations of this compound for 24-48 hours.

-

Cell Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol.

-

Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of the DNA dye.

-

Data Analysis: Deconvolute the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental Workflow Diagram

Caption: General experimental workflow for the synthesis and evaluation of this compound.

Conclusion

This compound (S14161) represents a promising class of 2H-chromene-based PI3K inhibitors with demonstrated anti-cancer activity in preclinical models of myeloma and leukemia. Its discovery through high-throughput screening and subsequent optimization highlights the potential of this chemical scaffold for the development of novel targeted cancer therapies. Further investigation into its efficacy in a broader range of malignancies and in vivo models is warranted to fully elucidate its therapeutic potential.

References

Spectroscopic and Mechanistic Insights into the Anticancer Agent Pichromene

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Pichromene, a promising anticancer agent, and delves into its potential mechanism of action. The information is tailored for researchers, scientists, and professionals in drug development, presenting key data in a structured format to facilitate analysis and further research.

This compound, identified as 8-ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene, has demonstrated potential in inhibiting the proliferation of cancer cells. Its structural elucidation and biological activity are of significant interest to the medicinal chemistry and oncology research communities.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for determining the detailed molecular structure of this compound.

¹H-NMR: Proton NMR data reveals the chemical environment of the hydrogen atoms in the molecule. For this compound 1, two characteristic singlet peaks have been reported in the ¹H-NMR spectrum, which are indicative of specific protons in the chromene ring system.[1]

¹³C-NMR: Carbon NMR provides information on the carbon framework of the molecule. The full ¹³C-NMR spectrum for this compound is not yet publicly available in detail.

| Technique | Reported Data |

| ¹H-NMR | Singlet at 6.64 ppm (H-1) |

| Singlet at 8.03 ppm (H-2) | |

| ¹³C-NMR | Data not fully available. |

Table 1: Summary of Available NMR Data for this compound 1.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The predicted monoisotopic mass of this compound (C₁₇H₁₄FNO₄) is 315.0907 g/mol . Experimental mass spectrometry data is not yet widely published.

| Technique | Predicted Data |

| Monoisotopic Mass | 315.0907 Da |

Table 2: Predicted Mass Spectrometry Data for this compound.

Experimental Protocols

The synthesis and characterization of this compound involve specific chemical reactions and analytical methods.

Synthesis of this compound 1

This compound 1 can be synthesized via a condensation reaction between a substituted salicylaldehyde and a β-nitrostyrene derivative. A reported method involves the following:

A mixture of 4-fluoro-β-nitrostyrene and 3-ethoxysalicylaldehyde is dissolved in dry toluene. An organocatalyst, such as L-pipecolic acid, is added to the mixture. The reaction is stirred at an elevated temperature (e.g., 80°C) under an inert atmosphere (e.g., Argon) for a specified period (e.g., 24 hours). The reaction is then quenched and the product is extracted using an organic solvent like ethyl acetate. The crude product is purified using column chromatography to yield pure this compound 1.[1]

Spectroscopic Analysis

Standard protocols are followed for the spectroscopic analysis of the synthesized compound.

-

NMR Spectroscopy: ¹H and ¹³C-NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.

-

Mass Spectrometry: Mass spectra are obtained using techniques such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) to determine the molecular ion peak.[1]

Biological Activity and Signaling Pathway

This compound has been identified as a potential anticancer agent, with studies indicating its ability to inhibit key signaling pathways involved in cancer cell proliferation and survival.

Inhibition of the PI3K/Akt Signaling Pathway

Research suggests that this compound 1 can decrease the levels of phosphorylated Akt (p-Akt) in myeloma and leukemia cell lines, without altering the total Akt levels.[1] The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation, and its inhibition is a key strategy in cancer therapy.

Downregulation of Cyclins

Furthermore, this compound 1 has been shown to inhibit the expression of cyclins D1, D2, and D3.[1] Cyclins are key regulatory proteins that control the progression of the cell cycle. Their downregulation can lead to cell cycle arrest, thereby preventing cancer cell division.

Caption: Proposed signaling pathway of this compound's anticancer activity.

The diagram above illustrates the hypothesized mechanism where this compound inhibits the PI3K/Akt pathway, leading to decreased levels of phosphorylated Akt and subsequent downregulation of cyclins D1, D2, and D3. This cascade of events ultimately results in the inhibition of cell cycle progression and proliferation.

Conclusion

This compound represents a promising scaffold for the development of novel anticancer therapeutics. The available spectroscopic data provides a foundation for its structural identification, while preliminary biological studies offer insights into its mechanism of action. Further research is warranted to obtain a complete spectroscopic profile, including detailed ¹³C-NMR and mass spectrometry data, and to fully elucidate the signaling pathways modulated by this compound in various cancer models. This will be crucial for its advancement through the drug development pipeline.

References

Pichromene and the AKT Signaling Pathway: An In-depth Technical Guide

An extensive review of current scientific literature reveals no direct research or data on the effects of a compound named "Pichromene" on the AKT signaling pathway. Searches for "this compound" in conjunction with terms such as "AKT signaling," "mechanism of action," "cancer therapy," and "AKT inhibition" did not yield any specific results. This suggests that "this compound" may be a novel, not-yet-published compound, a compound known by a different name, or a potential misspelling.

Therefore, this guide will provide a comprehensive overview of the AKT signaling pathway and the established mechanisms of its inhibition by other small molecules, which may serve as a foundational reference for research on new chemical entities.

The AKT Signaling Pathway: A Central Regulator of Cellular Processes

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that governs a wide array of fundamental cellular functions. These include cell growth, proliferation, survival, metabolism, and angiogenesis. Dysregulation of this pathway is a frequent event in the development and progression of numerous human cancers, making it a prime target for therapeutic intervention.[1][2]

Activation of the pathway typically begins with the stimulation of receptor tyrosine kinases (RTKs) by growth factors. This leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting AKT (also known as Protein Kinase B) to the plasma membrane.[3] For full activation, AKT requires phosphorylation at two key residues: Threonine 308 (by PDK1) and Serine 473 (by mTORC2).[4][5]

Once activated, AKT phosphorylates a multitude of downstream substrates, thereby regulating their activity and orchestrating various cellular responses. Key downstream effectors include mTORC1, which promotes protein synthesis and cell growth, and BAD, a pro-apoptotic protein that is inactivated upon phosphorylation by AKT, thus promoting cell survival.[3][5]

Visualizing the Core AKT Signaling Pathway

The following diagram illustrates the canonical activation cascade of the AKT signaling pathway.

Caption: Canonical PI3K/AKT Signaling Pathway Activation.

General Mechanisms of AKT Pathway Inhibition

While data on this compound is unavailable, numerous small molecule inhibitors targeting the AKT pathway have been developed and studied. These inhibitors can be broadly categorized based on their mechanism of action.

| Inhibitor Class | Mechanism of Action | Examples |

| Pan-PI3K Inhibitors | Bind to the ATP-binding pocket of all PI3K isoforms, preventing the conversion of PIP2 to PIP3. | Copanlisib |

| Isoform-Selective PI3K Inhibitors | Specifically target one or more isoforms of the PI3K catalytic subunit (p110α, β, γ, δ). | Alpelisib (p110α-specific) |

| ATP-Competitive AKT Inhibitors | Compete with ATP for binding to the kinase domain of AKT, preventing its catalytic activity. | Capivasertib (AZD5363), GDC-0068 |

| Allosteric AKT Inhibitors | Bind to a site distinct from the ATP-binding pocket, inducing a conformational change that prevents AKT activation. | MK-2206 |

| mTOR Inhibitors | Target the mTOR kinase, a key downstream effector of AKT. Can be further divided into mTORC1 inhibitors (e.g., Rapamycin and its analogs) and dual mTORC1/mTORC2 inhibitors. | Everolimus (mTORC1), Sapanisertib (dual) |

Experimental Protocols for Studying AKT Pathway Inhibition

To evaluate the effect of a novel compound on the AKT signaling pathway, a series of in vitro and in vivo experiments are typically performed.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of a compound on the kinase activity of purified AKT isoforms.

Methodology:

-

Recombinant human AKT1, AKT2, and AKT3 enzymes are incubated with a specific substrate (e.g., a peptide with a known AKT phosphorylation motif) and ATP in a reaction buffer.

-

The test compound is added at various concentrations.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The amount of phosphorylated substrate is quantified. This can be done using various methods, including radiometric assays (measuring the incorporation of ³²P-labeled ATP), fluorescence-based assays, or antibody-based detection methods like ELISA.

-

The concentration of the compound that inhibits 50% of the kinase activity (IC₅₀) is calculated.

Western Blot Analysis

Objective: To assess the phosphorylation status of AKT and its downstream targets in whole cells.

Methodology:

-

Cancer cell lines with a constitutively active AKT pathway (e.g., those with PIK3CA mutations or PTEN loss) are cultured.

-

Cells are treated with the test compound at various concentrations and for different durations.

-

Following treatment, cells are lysed to extract total protein.

-

Protein concentration is determined using a method such as the Bradford or BCA assay.

-

Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a membrane (e.g., nitrocellulose or PVDF).

-

The membrane is incubated with primary antibodies specific for phosphorylated AKT (p-AKT Ser473, p-AKT Thr308), total AKT, phosphorylated downstream targets (e.g., p-S6 ribosomal protein), and a loading control (e.g., β-actin or GAPDH).

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that catalyzes a chemiluminescent reaction.

-

The resulting signal is detected and quantified to determine the relative levels of protein phosphorylation.

Cell Proliferation/Viability Assay

Objective: To measure the effect of the compound on the growth and survival of cancer cells.

Methodology:

-

Cancer cells are seeded in 96-well plates.

-

After allowing the cells to adhere, they are treated with a range of concentrations of the test compound.

-

Cells are incubated for a period of 24 to 72 hours.

-

Cell viability is assessed using a colorimetric or fluorometric assay. Common methods include:

-

MTT assay: Measures the metabolic activity of viable cells.

-

CellTiter-Glo® Luminescent Cell Viability Assay: Quantifies ATP, an indicator of metabolically active cells.

-

Crystal Violet Staining: Stains the DNA of adherent cells.

-

-

The concentration of the compound that reduces cell viability by 50% (GI₅₀ or IC₅₀) is determined.

Visualizing the Experimental Workflow

The following diagram outlines a typical workflow for the preclinical evaluation of a potential AKT pathway inhibitor.

Caption: Preclinical evaluation workflow for an AKT inhibitor.

Conclusion

While there is currently no available scientific literature on the effects of "this compound" on the AKT signaling pathway, the established importance of this pathway in cancer biology makes it a subject of intense research. The methodologies and mechanisms of action described in this guide for other known inhibitors provide a solid framework for the investigation of novel compounds. Should research on this compound become available, a similar systematic approach will be crucial to elucidating its therapeutic potential and mechanism of action in the context of AKT signaling. Researchers are encouraged to verify the chemical name and structure of the compound of interest to ensure accurate literature retrieval.

References

- 1. Inhibitors of the PI3K/AKT/mTOR pathway in human malignancies; trend of current clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New Emerging Therapies Targeting PI3K/AKT/mTOR/PTEN Pathway in Hormonal Receptor-Positive and HER2-Negative Breast Cancer—Current State and Molecular Pathology Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

Investigating "Pichromene": A Search for Anti-Leukemic Properties Yields No Direct Results

Initial, comprehensive searches for a compound named "Pichromene" with anti-leukemic properties have not yielded any direct scientific literature or data. It is highly probable that "this compound" may be a novel, yet-to-be-documented compound, a proprietary name not widely used in public research, or a possible misspelling of another therapeutic agent.

The investigation into scientific databases and search engines did not uncover any registered clinical trials, preclinical research, or published papers specifically detailing the mechanism of action, experimental protocols, or quantitative data associated with "this compound" in the context of leukemia treatment.

However, the broader search for anti-leukemic agents did reveal information on several other compounds, some with similar-sounding names, that have been investigated for their efficacy against various forms of leukemia. For instance, "Carpachromene" has been noted for its pro-apoptotic effects in ovarian cancer cells, although its connection to leukemia is not established.

Given the absence of data on "this compound," this report cannot provide the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams.

It is recommended to verify the spelling and origin of the name "this compound." Should this be an error, and another compound name was intended, a new search can be initiated. For researchers and drug development professionals interested in the broader landscape of emerging anti-leukemic therapies, further investigation into recently publicized agents with available data, such as menin inhibitors (e.g., Revumenib, Ziftomenib), may be a more fruitful avenue of exploration.

Pichromene Derivative E64FC26: A Novel PDI Inhibitor for the Treatment of Multiple Myeloma

An In-depth Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides a comprehensive overview of the preclinical data supporting the development of the pichromene derivative, E64FC26, as a potential therapeutic agent for multiple myeloma (MM). E64FC26 is a potent, pan-inhibitor of the Protein Disulfide Isomerase (PDI) family, a class of enzymes crucial for proper protein folding within the endoplasmic reticulum (ER). By disrupting protein homeostasis, E64FC26 induces significant cellular stress, leading to apoptosis in myeloma cells and demonstrating synergistic activity with standard-of-care proteasome inhibitors.

Introduction to Therapeutic Strategy

Multiple myeloma is a hematological malignancy characterized by the proliferation of malignant plasma cells in the bone marrow. These cells are professional secretory cells, producing large quantities of monoclonal immunoglobulins. This high protein synthesis and secretion rate places a significant burden on the ER, making myeloma cells particularly vulnerable to agents that disrupt protein folding and induce ER stress.

Protein Disulfide Isomerase (PDI) and its family members are key enzymes in the ER, responsible for catalyzing the formation and rearrangement of disulfide bonds, a critical step in the proper folding of many secreted and cell-surface proteins. Inhibition of PDI leads to an accumulation of misfolded proteins, triggering the Unfolded Protein Response (UPR), a signaling network that initially attempts to restore homeostasis but can induce apoptosis if the stress is prolonged or severe.

This compound derivative E64FC26 has been identified as a potent, pan-inhibitor of the PDI family, representing a promising therapeutic strategy to exploit the inherent vulnerability of myeloma cells to ER stress.

Mechanism of Action of E64FC26

E64FC26 exerts its anti-myeloma activity by inhibiting multiple members of the PDI family. This inhibition disrupts the proper folding of nascent proteins in the ER, leading to a state of proteotoxic stress. The accumulation of misfolded proteins triggers two primary cellular responses:

-

Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR): The buildup of unfolded proteins activates the three main branches of the UPR: the PERK, IRE1α, and ATF6 pathways. While initially aimed at cell survival, sustained activation of the UPR, particularly the PERK-eIF2α-ATF4-CHOP axis, leads to the upregulation of pro-apoptotic factors and ultimately, programmed cell death.

-

Oxidative Stress: The catalytic cycle of PDI is linked to the cellular redox state. Inhibition of PDI can disrupt this balance, leading to the accumulation of reactive oxygen species (ROS) and contributing to oxidative stress-induced apoptosis.

The dual induction of ER stress and oxidative stress by E64FC26 creates a potent anti-myeloma effect.

Figure 1: Mechanism of action of E64FC26 in multiple myeloma cells.

Quantitative Data

In Vitro PDI Inhibition

E64FC26 demonstrates potent inhibitory activity against multiple PDI family members. The half-maximal inhibitory concentrations (IC50) were determined using an insulin reduction assay.

| PDI Family Member | IC50 (µM) |

| PDIA1 | 1.9 |

| PDIA3 | 20.9 |

| PDIA4 | 25.9 |

| TXNDC5 | 16.3 |

| PDIA6 | 25.4 |

Table 1: IC50 values of E64FC26 against various PDI family members.

Anti-Myeloma Activity in Cell Lines

The anti-myeloma activity of E64FC26 was evaluated in a panel of multiple myeloma cell lines. The half-maximal effective concentration (EC50) for cell viability was determined to be 0.59 µM.

In Vivo Efficacy in a Xenograft Model

The in vivo efficacy of E64FC26 was assessed in a human multiple myeloma xenograft mouse model.

| Treatment Group | Median Survival Increase (days) |

| E64FC26 | 14 |

| Bortezomib | 6 |

| E64FC26 + Bortezomib | 20 |

Table 2: Increase in median survival in a multiple myeloma xenograft model.

Experimental Protocols

In Vitro PDI Inhibition Assay (Insulin Reduction Assay)

This assay measures the ability of PDI to reduce insulin, which causes it to precipitate out of solution and increase turbidity.

-

Reagents: Recombinant human PDI isoforms, insulin, dithiothreitol (DTT), E64FC26.

-

Procedure: a. A reaction mixture containing insulin and DTT is prepared in a suitable buffer. b. Varying concentrations of E64FC26 are added to the reaction mixture. c. The reaction is initiated by the addition of the recombinant PDI enzyme. d. The increase in absorbance at 650 nm, corresponding to insulin precipitation, is monitored over time. e. IC50 values are calculated by plotting the rate of reaction against the concentration of E64FC26.

Cell Viability Assay

-

Cell Lines: A panel of human multiple myeloma cell lines.

-

Reagents: Cell culture medium, fetal bovine serum, penicillin/streptomycin, E64FC26, CellTiter-Glo® Luminescent Cell Viability Assay reagent.

-

Procedure: a. Myeloma cells are seeded in 96-well plates. b. Cells are treated with a serial dilution of E64FC26 for a specified period (e.g., 72 hours). c. CellTiter-Glo® reagent is added to each well, and luminescence is measured using a plate reader. d. EC50 values are determined by fitting the dose-response data to a four-parameter logistic curve.

Human Multiple Myeloma Xenograft Model

-

Animal Model: Immunocompromised mice (e.g., NOD/SCID gamma mice).

-

Cell Line: A human multiple myeloma cell line (e.g., MM.1S).

-

Procedure: a. Human myeloma cells are injected intravenously into the mice. b. Tumor engraftment and progression are monitored (e.g., by measuring serum levels of human immunoglobulin). c. Once the disease is established, mice are randomized into treatment groups. d. Treatment Regimen:

- Vehicle control (administered intraperitoneally, i.p.).

- E64FC26 (e.g., 2 mg/kg, i.p., 3 days/week).

- Bortezomib (e.g., 0.25 mg/kg, i.p., 2 days/week).

- Combination of E64FC26 and Bortezomib. e. The primary endpoint is overall survival. Animal health is monitored regularly.

Figure 2: Workflow for the in vivo xenograft model experiment.

Synergistic Activity with Proteasome Inhibitors

A key finding from preclinical studies is the synergistic anti-myeloma activity of E64FC26 when combined with the proteasome inhibitor bortezomib. Proteasome inhibitors also disrupt protein homeostasis by preventing the degradation of misfolded proteins. The combination of PDI inhibition and proteasome inhibition creates an overwhelming level of proteotoxic stress that is highly lethal to myeloma cells.

This synergistic interaction is significant because it suggests that E64FC26 could be used to enhance the efficacy of existing standard-of-care therapies and potentially overcome resistance to proteasome inhibitors.

Figure 3: Synergistic mechanism of E64FC26 and proteasome inhibitors.

Conclusion and Future Directions

The this compound derivative E64FC26 is a promising preclinical candidate for the treatment of multiple myeloma. Its novel mechanism of action, targeting the PDI family of enzymes, exploits the inherent vulnerability of myeloma cells to ER stress. The potent in vitro and in vivo activity, coupled with its synergistic effects with proteasome inhibitors, provides a strong rationale for further development.

Future research should focus on:

-

Pharmacokinetic and Pharmacodynamic Studies: Detailed profiling of the absorption, distribution, metabolism, and excretion (ADME) properties of E64FC26.

-

Toxicology Studies: Comprehensive assessment of the safety profile of E64FC26 in preclinical models.

-

Biomarker Development: Identification of predictive biomarkers to identify patients most likely to respond to E64FC26 therapy.

-

Clinical Trials: Progression of E64FC26 into Phase I clinical trials to evaluate its safety, tolerability, and preliminary efficacy in patients with relapsed/refractory multiple myeloma.

The development of PDI inhibitors like E64FC26 represents a novel and exciting therapeutic avenue for patients with multiple myeloma, with the potential to improve outcomes, particularly for those who have developed resistance to current therapies.

Methodological & Application

Application Notes and Protocols for Organocatalytic Pichromene Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pichromenes, a class of 2-aryl-3-nitro-2H-chromenes, have garnered significant interest in medicinal chemistry due to their potential as anti-cancer agents. This document provides detailed protocols for the synthesis of pichromenes and their analogs using organocatalysis, a powerful tool in modern synthetic chemistry that avoids the use of metal catalysts. The methodologies presented herein cover both diastereoselective and highly enantioselective approaches, offering versatile strategies for accessing these valuable compounds. The synthesis proceeds via a cascade oxa-Michael-Henry reaction between substituted salicylaldehydes and β-nitrostyrenes, catalyzed by simple chiral organic molecules.

Introduction

2H-chromenes are heterocyclic compounds that form the core structure of numerous natural products and biologically active molecules. Among them, pichromenes have emerged as promising candidates for drug development, particularly in the field of oncology. The key structural feature of pichromenes is a 2-aryl-3-nitro-2H-chromene scaffold. Organocatalysis offers a green and efficient alternative to traditional metal-catalyzed methods for the synthesis of such chiral molecules. This application note details a robust and reproducible protocol for the synthesis of pichromene and its derivatives using the readily available and inexpensive organocatalyst, L-pipecolic acid. Furthermore, an enantioselective protocol employing a chiral secondary amine catalyst is presented for the asymmetric synthesis of 3-nitro-2H-chromenes, providing access to enantioenriched products.

Data Presentation

The following table summarizes the results obtained for the L-pipecolic acid-catalyzed synthesis of various this compound analogs. The reaction involves the condensation of substituted salicylaldehydes with β-nitrostyrene derivatives.

| Entry | Salicylaldehyde Substituent | β-Nitrostyrene Substituent | Product | Yield (%)[1] |

| 1 | H | 4-F | 8-ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene (this compound 1) | 82 |

| 2 | 3,5-di-Cl | H | 6,8-dichloro-3-nitro-2-phenyl-2H-chromene | 76 |

| 3 | 5-Br | H | 6-bromo-3-nitro-2-phenyl-2H-chromene | 72 |

| 4 | 5-NO2 | H | 6-nitro-3-nitro-2-phenyl-2H-chromene | 65 |

| 5 | 3-OCH3 | H | 8-methoxy-3-nitro-2-phenyl-2H-chromene | 78 |

Note: Enantioselectivity for this L-pipecolic acid catalyzed reaction was reported to be poor.

For the enantioselective synthesis of 3-nitro-2H-chromenes using a chiral secondary amine organocatalyst and salicylic acid as a co-catalyst, enantiomeric excesses of up to 91% have been achieved.

Experimental Protocols

Protocol 1: Diastereoselective Synthesis of this compound 1 using L-Pipecolic Acid

This protocol is based on the method described for the synthesis of 8-ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene (this compound 1).[1]

Materials:

-

3-ethoxysalicylaldehyde

-

4-fluoro-β-nitrostyrene

-

L-pipecolic acid

-

Dry toluene

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

n-Hexane

-

Argon or Nitrogen gas

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Condenser

-

Inert atmosphere setup (e.g., balloon filled with Argon or Nitrogen)

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

To a round-bottom flask, add 3-ethoxysalicylaldehyde (1.0 equiv), 4-fluoro-β-nitrostyrene (1.0 equiv), and L-pipecolic acid (20 mol%).

-

Add dry toluene to dissolve the reagents.

-

Place the flask under an inert atmosphere of Argon or Nitrogen.

-

Stir the reaction mixture at 80 °C for 24 hours.

-

After 24 hours, cool the reaction mixture to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and n-hexane as the eluent to obtain the pure this compound 1.

Protocol 2: Enantioselective Synthesis of 3-Nitro-2H-chromenes

This protocol is a general procedure based on the work by Xu et al. for the asymmetric synthesis of 3-nitro-2H-chromenes.

Materials:

-

Substituted salicylaldehyde

-

Substituted β-nitrostyrene

-

Chiral secondary amine organocatalyst (e.g., a diarylprolinol silyl ether)

-

Salicylic acid (co-catalyst)

-

Solvent (e.g., toluene, chloroform)

Procedure:

-

To a reaction vessel, add the substituted salicylaldehyde (1.0 equiv) and the chiral secondary amine organocatalyst.

-

Add the solvent and stir the mixture at the desired temperature.

-

Add the substituted β-nitrostyrene (1.0-1.2 equiv) and the salicylic acid co-catalyst.

-

Stir the reaction mixture until completion (monitor by TLC).

-

Upon completion, the reaction mixture can be directly purified by column chromatography on silica gel to afford the enantioenriched 3-nitro-2H-chromene.

Mandatory Visualization

Reaction Pathway for this compound Synthesis

The organocatalytic synthesis of pichromenes proceeds through a cascade reaction involving an oxa-Michael addition followed by an intramolecular Henry (nitro-aldol) reaction. The proposed catalytic cycle for the L-pipecolic acid-catalyzed reaction is depicted below.

Caption: Proposed catalytic cycle for the L-pipecolic acid-catalyzed synthesis of pichromenes.

Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis and purification of pichromenes.

Caption: General experimental workflow for this compound synthesis.

References

Application Notes and Protocols for the Synthesis of Pichromene and its Analogues

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the step-by-step synthesis of Pichromene and its analogues. This compound, identified as 8-ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene, is a potential anti-cancer agent that has been studied for its efficacy in treating chronic leukemia.[1] It has been shown to inhibit the expression of cyclins D1, D2, and D3, and decrease levels of phospho-AKT in myeloma and leukemia cell lines, leading to cell cycle arrest in the G0/G1 phase.[1]

The synthesis of this compound and its analogues is primarily achieved through an oxa-Michael-Henry condensation reaction between substituted salicylaldehydes and β-nitrostyrene derivatives.[1] This protocol outlines the optimized conditions for this synthesis, yielding this compound and its analogues in high purity and yield.

General Synthesis of this compound and Analogues

The core synthetic strategy involves the condensation of a substituted salicylaldehyde with a β-nitrostyrene derivative, catalyzed by an organocatalyst such as L-pipecolic acid.[1] The reaction is typically carried out in a suitable solvent like toluene under an inert atmosphere.

Synthetic Scheme

Caption: General reaction scheme for the synthesis of this compound and its analogues.

Experimental Protocols

Synthesis of this compound (1)

This protocol details the synthesis of 8-ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene.

Materials:

-

3-ethoxysalicylaldehyde

-

4-fluoro-β-nitrostyrene

-

L-pipecolic acid

-

Dry Toluene

-

Saturated Ammonium Chloride (NH4Cl) solution

-

Ethyl acetate

-

Brine

-

Magnesium Sulfate (MgSO4)

Procedure:

-

To a reaction vessel, add 3-ethoxysalicylaldehyde (50 mg, 0.3 mmol, 1 equiv), 4-fluoro-β-nitrostyrene (50 mg, 0.3 mmol, 1 equiv), and L-pipecolic acid (8 mg, 0.06 mmol, 20 mol%).[1]

-

Add 1 mL of dry toluene to dissolve the mixture.[1]

-

Stir the reaction mixture at 80°C for 24 hours under an Argon atmosphere.[1]

-

After 24 hours, quench the reaction with a saturated NH4Cl solution.[1]

-

Extract the product with ethyl acetate.

-

Wash the organic extracts with brine.[1]

-

Dry the organic layer over MgSO4 and then evaporate the solvent.[1]

-

Purify the crude product using column chromatography (ethyl acetate/n-Hexane) to obtain pure this compound (1).[1]

Synthesis of 4-fluoro-β-nitrostyrene (Precursor)

Materials:

-

p-fluorobenzaldehyde

-

Nitromethane

-

Methanol

-

Sodium Hydroxide (NaOH)

-

14% Hydrochloric acid (HCl) solution

-

Ethanol

Procedure:

-

In a beaker cooled in an ice bath, mix p-fluorobenzaldehyde (11.6 g, 95 mmol) and nitromethane (5.8 g, 95 mmol) in 30 mL of methanol.[1]

-

Slowly add a saturated solution of NaOH (3.8 g in water) to the mixture while maintaining the temperature at 10°C. A pasty mass will form.[1]

-

After the addition of the alkaline solution is complete, dissolve the pasty mass in 60 mL of cold water.[1]

-

Precipitate the product by adding 50 mL of 14% HCl solution.[1]

-

Collect the solid product by suction filtration.[1]

-

Purify the product by recrystallization from ethanol. The reported yield is 80%.[1]

Data Presentation

Table 1: Synthesis of this compound and its Analogues

| Compound | Substituted Salicylaldehyde | Substituted β-Nitrostyrene | Yield (%) |

| 1 | 3-ethoxysalicylaldehyde | 4-fluoro-β-nitrostyrene | 82 |

| 2 | Salicylaldehyde | β-nitrostyrene | 75 |

| 3 | 3-methoxysalicylaldehyde | β-nitrostyrene | 78 |

| 4 | 5-bromosalicylaldehyde | β-nitrostyrene | 70 |

| 5 | Salicylaldehyde | 4-chloro-β-nitrostyrene | 72 |

| 6 | 3-methoxysalicylaldehyde | 4-chloro-β-nitrostyrene | 80 |

| 7 | 5-bromosalicylaldehyde | 4-chloro-β-nitrostyrene | 73 |

| 8 | Salicylaldehyde | 4-fluoro-β-nitrostyrene | 76 |

| 9 | 3-methoxysalicylaldehyde | 4-fluoro-β-nitrostyrene | 81 |

Data sourced from VNU Journal of Science.[1]

Table 2: Physico-chemical Characteristics of this compound (1)

| Analysis | Data |

| ¹H NMR (CDCl₃, 500 MHz) | δ (ppm) = 1.36 (s, 3H, CH₃, J=7.1); 3.97-4.08 (m, 2H, OCH₂, J=7.1); 6.64 (s, 1H, H-1); 6.93-6.99 (m, 5H, H-3,4,5,7,8); 7.37 (d, 1H; J=5.2, H-6); 7.38 (d, 1H, J=5.2, H-9); 8.03 (s, 1H, H-2) |

| ¹³C NMR (CDCl₃, 125 MHz) | δ (ppm) = 164.2; 162.2; 148.0; 143.0; 141.3; 132.6; 129.5; 128.9; 128.8; 122.6; 122.2; 118.9; 118.7; 115.8; 115.6; 65.2 (OCH₂); 14.7 (CH₃) |

Data sourced from VNU Journal of Science.[1]

Visualization

Experimental Workflow for this compound Synthesis

Caption: Step-by-step experimental workflow for the synthesis of this compound.

Proposed Signaling Pathway of this compound

Caption: Proposed mechanism of action of this compound in cancer cells.

References

Application Notes: Pichromene in Leukemia Cell Line Studies

Introduction

Pichromene is a novel chromene derivative demonstrating significant potential as an anti-leukemic agent. These application notes provide a comprehensive overview of its mechanism of action and protocols for its application in in vitro leukemia cell line research. The information presented is intended for researchers, scientists, and professionals in drug development.

Mechanism of Action

This compound exerts its anti-proliferative and pro-apoptotic effects on leukemia cells through a multi-faceted mechanism. Studies on analogous chromene compounds suggest that this compound likely inhibits the growth of leukemia cell lines, such as the K562 chronic myeloid leukemia line, in a time- and concentration-dependent manner.[1] The primary mechanism involves the induction of apoptosis, or programmed cell death.

This apoptotic induction is mediated through the modulation of key signaling pathways. This compound is believed to increase the generation of reactive oxygen species (ROS), which in turn activates stress-related pathways like the p38 and JNK signaling cascades.[2][3] Furthermore, this compound appears to suppress the pro-survival PI3K/Akt/mTOR pathway, a critical signaling nexus for cell growth and proliferation that is often dysregulated in leukemia.[4][5]

Downstream of these signaling events, this compound modulates the expression of key apoptosis-regulating proteins. It upregulates the expression of pro-apoptotic proteins such as Bax and the tumor suppressor p53, while concurrently downregulating the anti-apoptotic protein Bcl-2.[1][6] This shift in the balance of pro- and anti-apoptotic proteins ultimately leads to the activation of the caspase cascade and the execution of apoptosis.[2]

Quantitative Data Summary

The following tables summarize the quantitative effects of a representative chromene derivative, 4-Clpgc, on the K562 leukemia cell line.

Table 1: IC50 Values of 4-Clpgc

| Cell Line | Treatment Duration | IC50 (µM) |

| K562 (Leukemia) | 72 hours | 102 ± 1.6 |

| PBMCs (Normal) | 72 hours | 143 ± 9.41 |

Data extracted from a study on the chromene derivative 4-Clpgc, a compound structurally related to this compound.[1]

Table 2: Apoptosis Induction by 4-Clpgc in K562 Cells

| Treatment Group | Apoptotic Cell Percentage |

| Control | 6.09% |

| 4-Clpgc Treated (48h) | 84.10% |

Data reflects the percentage of apoptotic cells after 48 hours of treatment with 4-Clpgc.[1]

Table 3: Gene Expression Changes in K562 Cells Following 4-Clpgc Treatment

| Gene | Fold Change in Expression |

| Bax | +42.74 |

| TP53 | +35.88 |

| BCL2 | -1.47 |

Relative quantification of gene expression after 48 hours of exposure to 4-Clpgc.[1]

Visualized Signaling Pathway and Experimental Workflow

Caption: Proposed signaling pathway of this compound in leukemia cells.

Caption: Experimental workflow for evaluating this compound's efficacy.

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on leukemia cells.

-

Materials:

-

Leukemia cell line (e.g., K562)

-

RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Seed leukemia cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in culture medium.

-

Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate for the desired time points (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control and determine the IC50 value.

-

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the percentage of apoptotic cells using flow cytometry.

-

Materials:

-

Leukemia cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

-

-

Procedure:

-

Culture and treat leukemia cells with the desired concentration of this compound for the specified duration.

-

Harvest the cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X binding buffer provided in the kit to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

3. Gene Expression Analysis (Quantitative Real-Time PCR)

This protocol is for measuring the relative expression of target genes (e.g., Bax, Bcl-2, TP53).

-

Materials:

-

Leukemia cells treated with this compound

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green qPCR Master Mix

-

Gene-specific primers for target and reference genes (e.g., GAPDH)

-

Real-time PCR system

-

-

Procedure:

-

Treat leukemia cells with this compound and harvest the cells.

-

Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer.

-

Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

-

Set up the qPCR reaction by mixing the cDNA template, SYBR Green Master Mix, and forward and reverse primers for each gene.

-

Perform the qPCR reaction in a real-time PCR system using a standard thermal cycling protocol.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the reference gene.

-

References

- 1. The chromene derivative 4-Clpgc inhibits cell proliferation and induces apoptosis in the K562 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperlongumine induces apoptotic and autophagic death of the primary myeloid leukemia cells from patients via activation of ROS-p38/JNK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperlongumine induces apoptotic and autophagic death of the primary myeloid leukemia cells from patients via activation of ROS-p38/JNK pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of the PI3K/AKT and mTOR signaling pathways in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Piperlongumine induces apoptosis and autophagy in leukemic cells through targeting the PI3K/Akt/mTOR and p38 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Apoptosis in Leukemias: Regulation and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis and Evaluation of Pichromene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pichromene (also known as S14161; 8-ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene) is a synthetic chromene derivative that has emerged as a promising anti-cancer agent.[1] It functions as an inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, a critical signaling cascade frequently dysregulated in cancer.[2] This document provides detailed experimental procedures for the synthesis of this compound, summarizes its biological activity, and illustrates its mechanism of action through the PI3K/AKT signaling pathway.

Data Presentation

The anti-proliferative activity of this compound has been evaluated against a panel of human cancer cell lines. The following table summarizes the 50% growth inhibition (GI50) and 50% inhibitory concentration (IC50) values.

| Cell Line | Cancer Type | Parameter | Value (µM) |

| K562 | Chronic Myelogenous Leukemia | GI50 | 1.24[1] |

| LP-1 | Multiple Myeloma | GI50 | 0.57[1] |

| MDA-MB-231 | Breast Cancer | GI50 | 8.53[1] |

| U-87MG ATCC | Glioblastoma | GI50 | 18.72[1] |

| B16 | Melanoma | GI50 | 23.28[1] |

| Platelets (human) | - | IC50 | 3.79[1] |

Experimental Protocols

The synthesis of this compound is typically achieved through an oxa-Michael-Henry cascade reaction between a substituted salicylaldehyde and a β-nitrostyrene derivative. Two effective organocatalytic methods are detailed below.

Protocol 1: L-Pipecolic Acid Catalyzed Synthesis

This protocol is based on the method described by Luu et al. and affords this compound in high yield.

Materials:

-

3-Ethoxysalicylaldehyde

-

4-Fluoro-β-nitrostyrene

-

L-Pipecolic acid

-

Toluene, dry

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO4), anhydrous

-

Silica gel for column chromatography

-

n-Hexane

Procedure:

-

To a reaction vessel, add 3-ethoxysalicylaldehyde (1 equivalent), 4-fluoro-β-nitrostyrene (1 equivalent), and L-pipecolic acid (0.2 equivalents).

-

Add dry toluene to dissolve the reactants.

-

Stir the reaction mixture at 80°C under an inert atmosphere (e.g., Argon) for 24 hours.

-

After 24 hours, cool the reaction mixture to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of NH4Cl.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an ethyl acetate/n-hexane gradient to yield pure this compound.

Quantitative Data:

| Parameter | Value |

| Yield | 82% |

Protocol 2: L-Proline and Triethylamine Catalyzed Synthesis

This alternative method, described in studies on this compound analogs, also provides an efficient route to the target compound.

Materials:

-

3-Ethoxysalicylaldehyde

-

4-Fluoro-β-nitrostyrene

-

L-Proline

-

Triethylamine

-

Toluene

-

Standard work-up and purification reagents as listed in Protocol 1.

Procedure:

-

Combine 3-ethoxysalicylaldehyde (1 equivalent) and 4-fluoro-β-nitrostyrene (1 equivalent) in toluene.

-

Add catalytic amounts of L-proline and triethylamine to the mixture.

-

Stir the reaction at an elevated temperature (e.g., 90°C) and monitor the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture and perform an aqueous work-up as described in Protocol 1 (quenching, extraction, washing, and drying).

-

Purify the crude product by silica gel column chromatography to obtain this compound.

Mandatory Visualizations

This compound Synthesis Workflow

Caption: Workflow for the organocatalytic synthesis of this compound.

This compound's Mechanism of Action via PI3K/AKT Signaling Pathway Inhibition

References

Application Notes and Protocols for In Vitro Anticancer Activity of Pichromene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pichromene is a promising natural compound with demonstrated potent anticancer properties. As a quinonemethide triterpenoid, it has been shown to exhibit broad-spectrum anti-tumor activity across various cancer types[1]. These application notes provide a comprehensive guide to the in vitro assays used to characterize the anticancer efficacy of this compound. The protocols detailed below are designed to assess its impact on cancer cell viability, its ability to induce programmed cell death (apoptosis), and its effects on cell cycle progression. Understanding these mechanisms is crucial for the development of this compound as a potential therapeutic agent. This compound has been observed to modulate key cellular processes including apoptosis, autophagy, cell migration, and angiogenesis by targeting critical signaling pathways such as NF-κB, p53, and STAT3[1].

Assessment of Cytotoxicity

A primary step in evaluating an anticancer compound is to determine its cytotoxic effect on cancer cells. The MTT assay is a widely used colorimetric method to assess cell viability.

MTT Cell Viability Assay

Principle: This assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., A549 lung cancer cells or MRC-5 normal lung cells for selectivity screening) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment[2].

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like cisplatin)[2].

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the drug that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.

Data Presentation:

| Concentration of this compound (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h | Cell Viability (%) after 72h |

| 0 (Vehicle Control) | 100 | 100 | 100 |

| 0.1 | 95 | 85 | 75 |

| 1 | 80 | 60 | 40 |

| 10 | 50 | 30 | 15 |

| 100 | 10 | 5 | 2 |

| IC50 (µM) | ~10 | ~1.5 | ~0.8 |

Note: The data presented in the table is hypothetical and for illustrative purposes only. Actual results may vary depending on the cell line and experimental conditions.

Evaluation of Apoptosis Induction

Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells[3]. The Annexin V/Propidium Iodide (PI) assay is a standard method to detect and differentiate between early and late apoptotic cells.

Annexin V/PI Apoptosis Assay

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane[3]. Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 or 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Data Presentation:

| Treatment | % Live Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |

| Vehicle Control | 95 | 3 | 2 |

| This compound (IC50) | 40 | 35 | 25 |

Note: The data presented in the table is hypothetical and for illustrative purposes only.

Cell Cycle Analysis